Pentaquine

Catalog No.
S583695
CAS No.
86-78-2
M.F
C18H27N3O
M. Wt
301.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pentaquine

Pentaquine (CAS 86-78-2) resolves the inadequacy of Primaquine as a positive control in 8-aminoquinoline toxicity research.

  • Induces significantly higher methemoglobinemia-linked hypoxia vs. Primaquine, serving as a functional benchmark for respiratory safety assays.
  • Intermediate NTI (2.0-3.7 in primates) calibrates CNS injury and BBB efflux models, bridging non-neurotoxic Primaquine and highly lethal Plasmocid.
  • Terminal secondary amine permits direct N-alkylation, accelerating synthesis of tertiary amine libraries.

Supplied at ≥95% purity with global shipping.

CAS Number

86-78-2

Product Name

Pentaquine

IUPAC Name

N-(6-methoxyquinolin-8-yl)-N'-propan-2-ylpentane-1,5-diamine

Molecular Formula

C18H27N3O

Molecular Weight

301.4 g/mol

InChI

InChI=1S/C18H27N3O/c1-14(2)19-9-5-4-6-10-20-17-13-16(22-3)12-15-8-7-11-21-18(15)17/h7-8,11-14,19-20H,4-6,9-10H2,1-3H3

InChI Key

VKXQZROIIKPELG-UHFFFAOYSA-N

SMILES

CC(C)NCCCCCNC1=C2C(=CC(=C1)OC)C=CC=N2

Synonyms

8-(5-(isopropylamino)-n-pentylamino)-6- methoxyquinoline, pentaquine, pentaquine phosphate (1:1)

Canonical SMILES

CC(C)NCCCCCNC1=C2C(=CC(=C1)OC)C=CC=N2

Purity

≥95%

Package Size

1 mg, 5 mg

Pentaquine (CAS 86-78-2), chemically designated as N-(6-methoxyquinolin-8-yl)-N'-propan-2-ylpentane-1,5-diamine, is a highly characterized 8-aminoquinoline (8-AQ) derivative [1]. With a molecular weight of 301.4 g/mol, it is typically procured at ≥95% purity for use as a specialized analytical reference standard, a toxicological positive control, and a synthetic building block[2]. Unlike mainstream clinical antimalarials, modern industrial and laboratory procurement of Pentaquine is driven by its well-documented historical efficacy data, its specific secondary terminal amine structure, and its intermediate toxicity profile, which make it an indispensable benchmark material in pharmacokinetic, methemoglobinemia, and central nervous system (CNS) toxicity assays.

Research Fit

1
Neurotoxicity reference standard for brainstem lesion studies
2
High DNA binding probe among 8-aminoquinolines
3
Not interchangeable with safer antimalarial analogs

While Primaquine is the most common 8-aminoquinoline and the current clinical standard, substituting it for Pentaquine in research or chemical synthesis severely compromises assay validity and synthetic workflows. Structurally, Primaquine possesses a primary terminal amine on a branched alkyl chain, whereas Pentaquine features a straight alkyl chain terminating in an isopropyl-substituted secondary amine. This structural divergence results in fundamentally different metabolic activation pathways and toxicity profiles; for instance, Pentaquine induces significantly higher levels of methemoglobinemia-linked hypoxia compared to Primaquine [1]. Furthermore, in mutagenicity assays, Pentaquine and Primaquine share TA97 sensitivity, but differ markedly from older analogs like Pamaquine, making Pentaquine a structurally specific, non-interchangeable positive control for 8-AQ genotoxicity and neurotoxicity modeling[2].

Substitution Risk

Target (Pentaquine)
Substitute (Primaquine)
Causes specific brainstem lesions
No brainstem lesion evidence
Higher DNA binding ranking (ranked 2nd)
Lower DNA binding affinity
Weaker MLCK interaction profile
Stronger MLCK interaction profile

Neurotoxicity Index in Primate Models

In comparative neurotoxicity studies using Rhesus macaques, 8-aminoquinolines demonstrate a wide spectrum of central nervous system (CNS) injury potential. Pentaquine exhibits an intermediate Neurotoxicity Index (NTI) of 2.0 to 3.7, whereas the highly toxic Plasmocid has an NTI of <1, Pamaquine ranges from 4.3 to 8, and the standard Primaquine shows an NTI of >16, indicating virtually no neurotoxicity at therapeutic doses [1].

Evidence DimensionNeurotoxicity Index (NTI) margin
Target Compound DataPentaquine NTI = 2.0 to 3.7
Comparator Or BaselinePrimaquine NTI = >16; Plasmocid NTI = <1
Quantified DifferencePentaquine is highly quantifiable for neurotoxicity, whereas Primaquine is effectively non-neurotoxic.
ConditionsIn vivo Rhesus macaque model evaluating CNS injury relative to the radical curative dose.

Procuring Pentaquine provides an essential intermediate-toxicity reference standard for calibrating modern neurotoxicity and blood-brain barrier efflux assays where Primaquine fails to elicit a measurable response.

DNA Binding Rank
Head-to-head
Ranked 2nd among tested 8-aminoquinolines; binding equaled or exceeded chloroquine at ionic strength ≥0.15 M
Supports high-affinity DNA probe use
Equilibrium dialysis, calf thymus DNA

Methemoglobinemia and Hypoxia Tolerance

Pentaquine is a potent inducer of methemoglobinemia, significantly reducing the Time of Useful Consciousness (T.U.C.) in human subjects exposed to simulated altitudes of 25,000 feet. In contrast, administration of Primaquine (15 mg/day for 14 days) resulted in only a marginal methemoglobin elevation (1.02%) and showed no statistically significant reduction in T.U.C. compared to a placebo baseline[1].

Evidence DimensionTime of Useful Consciousness (T.U.C.) under hypoxia
Target Compound DataSignificant reduction in T.U.C. linked to methemoglobinemia
Comparator Or BaselinePrimaquine: No significant reduction in T.U.C.
Quantified DifferencePentaquine reliably induces functional hypoxia, whereas standard Primaquine dosing does not.
ConditionsHuman hypoxia tolerance assay (simulated 25,000-30,000 ft altitude) measuring consciousness duration.

Pentaquine is the optimal positive control for preclinical safety models evaluating drug-induced methemoglobinemia and its functional respiratory consequences.

MLCK Inhibition
Cross-study comparable
IC50 = 103 µM
2.1-fold weaker than primaquine
Rat MLCK in vitro assay

Secondary Amine Scaffold for 8-AQ Synthesis

From a synthetic processability standpoint, Pentaquine offers a distinct advantage due to its terminal secondary amine (isopropyl-substituted), unlike Primaquine which terminates in a primary amine. This structural feature historically contributed to Pentaquine's potent in vivo efficacy—achieving a 97% radical cure rate when co-administered with quinine [1]. More importantly for modern procurement, this secondary amine allows for direct N-alkylation to form targeted tertiary amine libraries.

Evidence DimensionTerminal amine functionalization
Target Compound DataSecondary amine (isopropyl-substituted)
Comparator Or BaselinePrimaquine: Primary amine
Quantified DifferenceDirect access to secondary amine chemistry without the need for initial reductive amination steps.
ConditionsMedicinal chemistry workflows targeting novel 8-aminoquinoline pharmacophores.

Buyers synthesizing novel tertiary amine 8-AQ derivatives can use Pentaquine as a direct, ready-to-use scaffold, streamlining the synthetic workflow compared to starting with Primaquine.

Neurologic T.I.
Head-to-head
NTI ≈ 2 (at least 8-fold narrower than primaquine)
Defines neurotoxicity reference standard
Human and rhesus monkey meta-analysis

Mutagenicity Differences in Microsomal Assays

In standardized Salmonella/mammalian microsome assays, 8-aminoquinolines exhibit distinct mutagenic profiles dependent on metabolic activation. Both Pentaquine and Primaquine induce mutations in strain TA97 regardless of the presence of an S9 mix (rat liver microsomal activation). However, they differ from Pamaquine, which is mutagenic to strain TA98 exclusively in the absence of the S9 mix [1].

Evidence DimensionMutagenic strain sensitivity (Ames Test)
Target Compound DataPentaquine: TA97 positive (with/without S9)
Comparator Or BaselinePamaquine: TA98 positive (without S9 only)
Quantified DifferenceDistinct strain-specific mutagenic pathways driven by side-chain structural differences.
ConditionsAmes test using Salmonella typhimurium strains TA97/TA98 with rat liver S9 metabolic activation.

This well-characterized mutagenic signature makes Pentaquine a necessary comparator for evaluating the genotoxicity of novel compounds undergoing CYP450 metabolic bioactivation.

Anticoccidial Lead
Class-level inference
Active in vivo against Eimeria tenella; primary lead for analogue program
Supports antiparasitic screening scaffold
Chicken model, reported SAR program

Methemoglobinemia and Hypoxia Positive Control

Because Pentaquine reliably induces methemoglobinemia and reduces the Time of Useful Consciousness (T.U.C.) under hypoxic conditions, it is the ideal positive control for toxicology labs evaluating the respiratory and hematological safety of novel drug candidates. It provides a measurable, functional baseline that standard Primaquine cannot achieve [1].

Neurotoxicity and BBB Efflux Assay Calibration

With an intermediate Neurotoxicity Index (NTI) of 2.0 to 3.7 in primate models, Pentaquine is perfectly positioned as a calibration standard for central nervous system (CNS) injury assays. It allows researchers to validate the sensitivity of their neurotoxicity and blood-brain barrier (BBB) efflux models, filling the gap between the non-neurotoxic Primaquine and the highly lethal Plasmocid[2].

Scaffold for 8-Aminoquinoline Synthesis

In medicinal chemistry workflows, Pentaquine serves as a highly processable precursor. Its terminal secondary amine (isopropyl-substituted) allows for direct N-alkylation to generate targeted tertiary amine libraries, streamlining the synthesis of novel antimalarial or antimicrobial 8-AQ derivatives without the multi-step reductive amination required when starting from a primary amine [3].

Application Fit

Application
Selection Property
Validation Focus
Neurotoxicity Lesion Model
Neurotoxicity reference profile
Brainstem histopathology endpoint review
DNA Binding Probe
High-affinity DNA binding
Equilibrium dialysis assay context
Anticoccidial Lead Scaffold
Established SAR library
Eimeria challenge model review

XLogP3

3.5

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

301.215412493 g/mol

Monoisotopic Mass

301.215412493 g/mol

Heavy Atom Count

22

UNII

NH99Y5GNF7

Related CAS

5428-64-8 (phosphate[1:1])

Other CAS

86-78-2

Wikipedia

Pentaquine

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